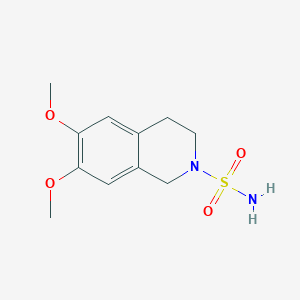

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide

Beschreibung

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is a synthetic isoquinoline derivative characterized by a sulfonamide group at the 2-position and methoxy substituents at the 6- and 7-positions (Figure 10, ). This scaffold is pharmacologically significant due to its dual role in carbonic anhydrase (CA) inhibition and anticonvulsant activity . Its synthesis typically involves functionalization of the tetrahydroisoquinoline core via sulfonylation or electrophilic substitution, often yielding high-purity products (e.g., 80–92% yields for related compounds) .

Key pharmacological attributes include:

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-10-5-8-3-4-13(18(12,14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHIXAESCPAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206265 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094222-85-1 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094222-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Intermediate

A key precursor in the synthesis of the sulfonamide derivative is 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. A patented one-pot method provides an efficient, high-yield, and high-purity route to this intermediate, which is critical for further sulfonamide functionalization.

| Step | Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Formylation of 3,4-dimethoxyphenethylamine with a formylation reagent to form intermediate 1 | Reflux with ethyl formate (preferred) for 6 hours | Intermediate 1 solution |

| 2 | Reaction of intermediate 1 with oxalyl chloride solution to form intermediate 2 | Dropwise addition at 10–20 °C over 2 hours | Intermediate 2 solution |

| 3 | Catalytic ring closure using phosphotungstic acid to form intermediate 3 | Stirring for 1 hour at room temperature | Intermediate 3 solution |

| 4 | Addition of alcohol solvent (methanol preferred) for oxalic acid removal and product formation | Reflux for 3 hours at 50–55 °C | Reaction system 4 with product |

| 5 | Cooling to 5–10 °C, crystallization, filtration, washing, and drying | Cooling, filtering, washing with methanol, vacuum drying | 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with >99% purity |

- The process yields over 75% product with purity exceeding 99.0%, and single impurity content ≤0.15%.

- Raw materials such as 3,4-dimethoxyphenethylamine and ethyl formate are commercially available and cost-effective.

- The method avoids harsh oxidation steps and expensive catalysts, improving safety and reducing waste.

- The process is scalable and suitable for industrial application.

Comparative Analysis of Alternative Synthetic Routes

Other literature and patents describe alternative synthetic routes, but they tend to have drawbacks in cost, yield, or impurity profiles:

The patented one-pot method stands out for balancing cost, simplicity, yield, purity, and environmental impact.

While the above method efficiently prepares the 6,7-dimethoxy-3,4-dihydroisoquinoline core, the introduction of the sulfonamide group at the 2-position typically involves further derivatization steps. Although detailed stepwise procedures for sulfonamide formation on this scaffold are less extensively documented in the provided sources, research articles indicate that sulfonamide derivatives are synthesized by reacting the isoquinoline intermediate with appropriate sulfonyl chlorides or sulfonamide reagents under controlled conditions.

- A series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides were synthesized to evaluate anticonvulsant activity.

- The sulfonamide function is introduced to inhibit carbonic anhydrase enzymes, an important target in epilepsy treatment.

- Pharmacological evaluation confirmed the biological relevance of these sulfonamide derivatives, although specific synthetic details require further literature consultation.

Summary Table of Preparation Method Features

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce partially hydrogenated isoquinolines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the formation of the isoquinoline core followed by sulfonamide functionalization. The synthesis often aims to enhance the pharmacological profile of the resulting compounds by modifying substituents on the isoquinoline structure.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline, including sulfonamide variants, exhibit anticonvulsant properties. These compounds were evaluated in various animal models for their efficacy against seizures.

- Study Findings:

Carbonic Anhydrase Inhibition

The sulfonamide group in this compound is known to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and fluid secretion.

- Research Insights:

Evaluation of Anticonvulsant Properties

A comprehensive evaluation was conducted on several synthesized derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. The study focused on:

- Methodology: In vivo testing against audiogenic seizures.

- Results: Several compounds demonstrated significant anticonvulsant activity compared to controls.

| Compound ID | Anticonvulsant Activity | Selectivity for CA |

|---|---|---|

| Compound A | High | Low |

| Compound B | Moderate | Moderate |

| Compound C | High | High |

Carbonic Anhydrase Inhibition Studies

The biological evaluation included enzyme-ligand X-ray studies that provided insights into the binding interactions between the compound and CA isoforms.

Wirkmechanismus

The mechanism by which 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but typically include interactions with proteins, receptors, or enzymes.

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

The sulfonamide group distinguishes 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide from analogs with alternative substituents. Key comparisons include:

Pharmacokinetic and Pharmacodynamic Profiles

- Stereoselectivity : Unlike many chiral drugs, enantiomers of B06 (a bromophenyl analog) exhibit identical absorption rates (tmax ~2 hr) and half-lives (t1/2 ~9–10 hr) in rats .

- CA Inhibition: The sulfonamide derivative binds CA II with higher affinity (Ki ~63 nM) than non-sulfonamide analogs, such as N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (Ki ~50 µM) .

- Anticonvulsant Efficacy: Sulfonamide-containing derivatives show superior seizure suppression in rodent models compared to non-sulfonamide isoquinolines .

Biologische Aktivität

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is C14H20N2O4S, with a molecular weight of approximately 312.38 g/mol. The compound features a sulfonamide group that is known for its pharmacological relevance, particularly as an enzyme inhibitor.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. A study synthesized several derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and evaluated their pharmacological profiles in vivo and in vitro. The results indicated that some derivatives exhibited potent anticonvulsant effects in animal models. Specifically, these compounds showed superior anticonvulsant activity compared to topiramate, a commonly used antiepileptic drug, although they demonstrated weaker inhibitory activity against carbonic anhydrase (CA) isoforms .

The mechanism underlying the anticonvulsant effects appears to involve the inhibition of carbonic anhydrase enzymes. This inhibition is crucial as CA plays a significant role in regulating pH and ion balance in neuronal tissues, which can influence seizure activity. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline core can enhance biological activity while maintaining selectivity for CA inhibition .

Effects on Smooth Muscle Contractility

In addition to its anticonvulsant properties, 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide has been investigated for its effects on smooth muscle contractility. In vitro experiments demonstrated that the compound could modulate calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). At concentrations ranging from 25 to 100 μM, it significantly reduced Ca²⁺-dependent contractions in smooth muscle tissues .

Table 1: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticonvulsant | Potent against seizures | Inhibition of carbonic anhydrase |

| Smooth Muscle Modulation | Reduces contractility | Modulation of mAChRs and 5-HT receptor activity |

Case Studies and Experimental Findings

- Anticonvulsant Efficacy : In a study involving DBA/2 mice subjected to audiogenic seizures, several synthesized derivatives demonstrated significant protection against seizures compared to controls. The most effective compounds had structures closely aligned with the parent sulfonamide derivative .

- Smooth Muscle Activity : Another study explored the contractile effects on isolated smooth muscle preparations from guinea pigs. The compound was shown to decrease spontaneous contractile activity significantly by enhancing intracellular calcium levels through L-type calcium channel activation .

Q & A

What are the optimal synthetic routes for 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, considering regioselectivity challenges?

Level: Basic

Methodological Answer:

A common approach involves functionalizing the tetrahydroisoquinoline core via sulfonylation. Key steps include protecting the amine group to avoid undesired side reactions, followed by sulfonamide introduction under controlled conditions (e.g., using sulfonyl chlorides in anhydrous solvents). Regioselectivity can be managed by steric or electronic directing groups on the aromatic ring. For example, methoxy groups at positions 6 and 7 may influence reactivity via electron-donating effects, as observed in analogous tetrahydroisoquinoline derivatives . Optimization of reaction time, temperature, and catalyst (e.g., DMAP) is critical to minimize byproducts.

How can computational modeling aid in predicting the reactivity of the sulfonamide group in this compound?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations can map potential energy surfaces for sulfonamide reactions, such as nucleophilic substitutions or oxidations. Computational tools like Gaussian or ORCA can predict bond dissociation energies, transition states, and charge distribution to identify reactive sites. For instance, studies on methylsulfonyl-substituted tetrahydroisoquinolines highlight the role of sulfonyl group electron-withdrawing effects on reaction pathways . Molecular dynamics simulations may further assess solvent effects on sulfonamide stability.

What analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

Level: Basic

Methodological Answer:

Chiral HPLC with polar stationary phases (e.g., amylose-based columns) is widely used for enantiomeric separation. Nuclear Overhauser Effect Spectroscopy (NOESY) in 2D NMR can confirm spatial proximity of protons in stereoisomers, as demonstrated in structurally similar dihydroisoquinoline derivatives . High-resolution mass spectrometry (HRMS) and X-ray crystallography are complementary for absolute configuration determination.

How do solvent polarity and temperature influence the stability of the sulfonamide moiety during storage?

Level: Advanced

Methodological Answer:

Long-term stability studies in solvents like DMSO or acetonitrile should monitor degradation via LC-MS. Polar aprotic solvents may stabilize sulfonamides by reducing hydrolysis, while elevated temperatures accelerate decomposition. Accelerated aging experiments (e.g., 40°C/75% RH for 6 months) can model shelf-life, with kinetic analysis (Arrhenius plots) extrapolating degradation rates. Reference standards with deuterated analogs (e.g., 6,7-D6 derivatives) aid in tracking stability .

What strategies resolve discrepancies in reported biological activity data for structurally similar isoquinoline sulfonamides?

Level: Advanced

Methodological Answer:

Meta-analysis of literature data should account for variables like assay type (e.g., enzyme inhibition vs. cellular uptake), buffer composition, and compound purity. For example, conflicting IC50 values may arise from differences in protein source or incubation time. Controlled side-by-side experiments under standardized conditions, as seen in studies of ethyl 6,7-dimethoxy derivatives, can isolate confounding factors .

How can reaction kinetics studies be designed to optimize the sulfonylation step in synthesis?

Level: Advanced

Methodological Answer:

Stopped-flow UV-Vis spectroscopy or in-situ FTIR monitors intermediate formation during sulfonylation. Pseudo-first-order kinetics under varying reagent concentrations can reveal rate-limiting steps. Reactor design principles (e.g., continuous-flow systems) improve heat/mass transfer, as highlighted in chemical engineering frameworks for reaction optimization .

What are the key considerations for scaling up the synthesis while maintaining enantiomeric excess?

Level: Advanced

Methodological Answer:

Process parameters like mixing efficiency, catalyst loading (e.g., chiral auxiliaries), and solvent choice must be rigorously controlled. Membrane separation technologies (e.g., chiral resolution via ultrafiltration) or crystallization-induced asymmetric transformations may enhance enantiomeric purity at scale. Computational fluid dynamics (CFD) models aid in scaling agitation and temperature profiles .

How does the electronic effect of methoxy groups influence the sulfonamide's nucleophilic reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

Methoxy groups at positions 6 and 7 act as electron donors, altering the electron density of the aromatic ring. Hammett substituent constants (σ) or Frontier Molecular Orbital (FMO) analysis quantify these effects. For example, methoxy-substituted tetrahydroisoquinolines exhibit reduced electrophilicity at the sulfonamide group, affecting Suzuki-Miyaura coupling efficiency .

What are the best practices for validating analytical methods (e.g., HPLC) to quantify this compound in complex matrices?

Level: Basic

Methodological Answer:

Method validation should follow ICH guidelines, assessing linearity (R² > 0.998), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%). For HPLC, use internal standards (e.g., deuterated analogs) to correct matrix effects. Column selection (C18 for hydrophobicity) and mobile phase pH optimization are critical, as demonstrated in pharmacopeial standards for related compounds .

How can contradictory results in enzyme inhibition assays involving this compound be systematically addressed?

Level: Advanced

Methodological Answer:

Standardize assay conditions: enzyme source (recombinant vs. tissue-derived), substrate concentration, and inhibitor pre-incubation time. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity. For example, discrepancies in tetrahydroisoquinoline derivatives’ kinase inhibition were resolved by controlling ATP concentrations and using isoform-specific enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.